1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE can be synthesized through several methods. One common method involves the reaction of hexachloroethane with hydrofluoric acid. This reaction may require catalysts such as antimony, chromium, iron, and alumina at high temperatures . Another synthesis method uses hydrofluoric acid on tetrachloroethylene instead .

Análisis De Reacciones Químicas

1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE undergoes various chemical reactions, including oxidation, reduction, and substitution. In the atmosphere, it can be broken down by ultraviolet radiation, generating chlorine radicals that initiate the degradation of ozone . This process involves the following reactions:

Oxidation: this compound can be oxidized by surface lattice oxygen of transitional metal oxides.

Reduction: The compound can be reduced in the presence of hydrogen or carbon monoxide as coreductants.

Substitution: It can undergo substitution reactions with various reagents, leading to the formation of different products.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

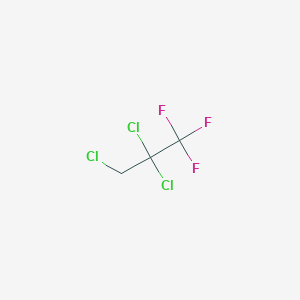

1,2,2-Trichloro-3,3,3-trifluoropropane has the molecular formula C3Cl3F3 and a molecular weight of approximately 201.40 g/mol. Its physical properties include:

| Property | Value |

|---|---|

| Boiling Point | 48 °C |

| Density | 1.57 g/cm³ |

| Solubility | Insoluble in water |

The compound is characterized by its three chlorine atoms and three fluorine atoms bonded to a propane backbone, contributing to its unique chemical behavior and stability.

Industrial Applications

-

Refrigeration :

- Used as a refrigerant due to its favorable thermodynamic properties.

- Acts as a low global warming potential (GWP) alternative to traditional refrigerants.

-

Aerosol Propellants :

- Employed in aerosol formulations for its ability to provide pressure without contributing significantly to ozone depletion.

-

Cleaning Solvents :

- Utilized in industrial cleaning applications owing to its effectiveness in dissolving oils and greases while being less harmful than other solvents.

-

Foam Blowing Agents :

- Serves as a blowing agent in the production of foam materials, particularly in applications requiring low environmental impact.

Scientific Research Applications

This compound is extensively used in scientific research for:

-

Chemical Transformation Studies :

- Investigating chemical reactions under high temperatures and pressures.

- Studying the degradation pathways of chlorofluorocarbons (CFCs) in the atmosphere.

-

Biochemical Research :

- Examining interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.

- Understanding its effects on cellular signaling pathways and gene expression related to detoxification processes.

Case Studies

-

Inhibition of Cytochrome P450 Enzymes :

- A study demonstrated that exposure to this compound significantly inhibited cytochrome P450 enzymes in liver microsomes. This inhibition was dose-dependent and suggested implications for drug metabolism and toxicity.

-

Cellular Toxicity Assessment :

- In vitro studies indicated that concentrations above 50 µM led to increased markers of oxidative stress and apoptosis in human liver cell lines. These findings underscore the need for careful consideration of exposure levels in environments where this compound is present.

Environmental Impact

The environmental implications of this compound are significant due to its potential role in ozone layer depletion. When released into the atmosphere, it can break down under ultraviolet radiation to generate chlorine radicals that contribute to ozone degradation. However, it is considered a low-GWP compound compared to other halogenated substances.

Mecanismo De Acción

The mechanism of action of propane, trichlorotrifluoro- involves its interaction with molecular targets and pathways. In the atmosphere, it is broken down by ultraviolet radiation, generating chlorine radicals that degrade ozone . This process involves the following steps:

Generation of Chlorine Radicals: 1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE is broken down by ultraviolet radiation, generating chlorine radicals.

Degradation of Ozone: The chlorine radicals react with ozone, leading to its degradation.

Comparación Con Compuestos Similares

1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE can be compared with other similar compounds, such as:

Ethane, 1,1,2-trichloro-1,2,2-trifluoro-: This compound has a similar structure and properties but differs in its molecular weight and specific applications.

Propane, 1,2,3-trichloro-: This compound also has similar properties but is used in different industrial applications.

This compound stands out due to its stability, non-reactivity, and wide range of applications in various fields.

Propiedades

IUPAC Name |

2,2,3-trichloro-1,1,1-trifluoropropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl3F3/c4-1-2(5,6)3(7,8)9/h1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMADTGFNSRNEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl3F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210640 |

Source

|

| Record name | Propane, trichlorotrifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61623-04-9 |

Source

|

| Record name | Propane, trichlorotrifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061623049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, trichlorotrifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.